molecular formula C11H8ClNO3 B12077154 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid

2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12077154
M. Wt: 237.64 g/mol
InChI Key: WSAXRPCJLAYYJE-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a chloro-substituted phenyl ring attached to an oxazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chloro-substituted phenyl ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-methylphenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but contains a sulfur atom in the ring.

    2-(5-Chloro-2-methylphenyl)-1,3-imidazole-4-carboxylic acid: Contains an additional nitrogen atom in the ring.

    2-(5-Chloro-2-methylphenyl)-1,3-pyrazole-4-carboxylic acid: Contains a different arrangement of nitrogen atoms in the ring.

Uniqueness

The uniqueness of 2-(5-Chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-6-2-3-7(12)4-8(6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

WSAXRPCJLAYYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=NC(=CO2)C(=O)O

Origin of Product

United States

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